molecular formula C8H11BrN2O2 B1434705 Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1707370-05-5

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1434705
M. Wt: 247.09 g/mol
InChI Key: OTSIJBIZPZMFMC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1707370-05-5. It has a molecular weight of 247.09 . The IUPAC name for this compound is ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate .


Synthesis Analysis

Pyrazole nucleus, which is a part of the compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Industrial Applications Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is an important intermediate in the synthesis of various compounds. For instance, it is used in the production of new insecticides like chlorantraniliprole. The synthesis process is notable for its simplicity, low cost, and high purity and yield, making it a promising candidate for industrialization (Lan Zhi-li, 2007).

Antimicrobial Applications A series of pyrazole derivatives, including Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate, have been synthesized and tested for antimicrobial activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (A. Radwan et al., 2014).

Catalysis in Organic Synthesis This compound is used as a precursor in various organic synthesis processes. For example, it has been used in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are valuable in synthesizing diverse condensed pyrazoles. Such applications are crucial in the development of new organic compounds (Eglė Arbačiauskienė et al., 2011).

Cancer Research Compounds synthesized from Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate have been evaluated for their potential in inhibiting cancer cell growth. These compounds have shown effectiveness against certain cancer cell lines, indicating their potential use in cancer research and treatment (Ju Liu et al., 2016).

Chemical Structural Analysis The compound has also been the subject of structural and crystallographic studies. These studies provide insights into its molecular structure and properties, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (C.-S. Zhao, Yuan-Chao Wang, 2023).

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIJBIZPZMFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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